tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbamate group (OC(O)N) attached to the pyrrolidine ring, and a tert-butyl group attached to the carbamate . The presence of the phenyl group indicates that it’s likely aromatic .
Molecular Structure Analysis
The compound likely has a five-membered ring structure due to the pyrrolidine backbone. The phenyl group is likely attached to one of the carbon atoms on the ring .Chemical Reactions Analysis
As a secondary amine, pyrrolidine derivatives can undergo reactions such as alkylation, acylation, and N-oxidation .Scientific Research Applications
Enzyme-Catalyzed Kinetic Resolution
The compound tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate was used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which resulted in a new resolution method with high enantioselectivity. The enzyme-catalyzed alcoholysis of the racemic acetate in i-propanol and t-butanol led to the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the compound's relevance in enantioselective syntheses (Faigl et al., 2013).
Diels‐Alder Reaction
Tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is also a precursor in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan. It's used to generate various chemical structures, showing its versatility in organic syntheses and its potential in creating complex molecular architectures (Padwa et al., 2003).
Synthesis of Drug Intermediates
An efficient seven-step process was designed for the synthesis of important drug intermediates, starting from itaconic acid ester, leading to tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate. This showcases the compound's importance as a building block in drug development processes. The process was noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Characterization and Structural Analysis
The compound has been used in the structural characterization and analysis of chemical structures. Studies involve methods like single-crystal X-ray diffraction and 2D Heteronuclear NMR Experiments, critical for understanding molecular geometry and properties (Aouine et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMVLIVAWGYRD-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate |
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